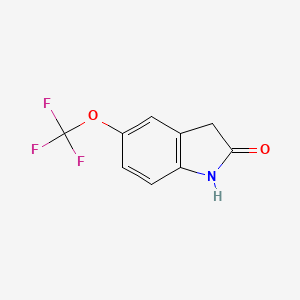

5-(Trifluoromethoxy)indolin-2-one

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZFZLIOCDIELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649566 |

Source

|

| Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403853-48-5 |

Source

|

| Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-5-(trifluoromethoxy)indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethoxy)indolin-2-one for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence a molecule's bioactivity and pharmacokinetics. When appended to privileged heterocyclic scaffolds like indolin-2-one (oxindole), the resulting structures present compelling opportunities for drug discovery.

This technical guide provides a comprehensive overview of the chemical properties of 5-(Trifluoromethoxy)indolin-2-one, a key building block for the synthesis of novel bioactive compounds. We will delve into its synthesis, reactivity, and analytical characterization, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Physicochemical Properties and Structural Features

5-(Trifluoromethoxy)indolin-2-one is a crystalline solid at room temperature. The presence of the trifluoromethoxy group at the 5-position of the indolin-2-one core significantly impacts its electronic and physical properties.

| Property | Value | Source |

| Molecular Formula | C9H6F3NO2 | [1] |

| Molecular Weight | 217.15 g/mol | [1] |

| Appearance | Orange to brown powder | [2] |

| Melting Point | Not explicitly reported for the pure compound, but derivatives exhibit a wide range of melting points. | |

| Solubility | Expected to have good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in aqueous media is likely to be low. |

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the N-H proton of the lactam. The indolin-2-one scaffold itself is a versatile pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions.[3]

Synthesis of 5-(Trifluoromethoxy)indolin-2-one

The synthesis of 5-(Trifluoromethoxy)indolin-2-one is typically achieved through a two-step process starting from 4-(trifluoromethoxy)aniline. The first step involves the construction of the corresponding isatin, 5-(trifluoromethoxy)-1H-indole-2,3-dione, followed by the selective reduction of the C3-carbonyl group.

Synthesis of 5-(Trifluoromethoxy)-1H-indole-2,3-dione

A common method for the synthesis of isatins from anilines is the Sandmeyer isatin synthesis. This involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid.

A specific protocol for the synthesis of 5-(trifluoromethyl)isatin, a closely related analogue, involves dissolving chloral hydrate in an aqueous solution of a strong electrolyte, adding a hydrochloric acid solution of 4-(trifluoromethyl)aniline, followed by the addition of hydroxylamine hydrochloride. The mixture is heated to reflux, and the resulting intermediate is cyclized with concentrated sulfuric acid.[4] A similar approach can be adapted for 5-(trifluoromethoxy)isatin.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethoxy)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)indolin-2-one is a synthetic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its core structure, the indolin-2-one (or oxindole) scaffold, is a privileged motif found in numerous biologically active natural products and pharmaceutical agents. The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position of the indolinone ring imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Accurate and unambiguous structure elucidation is a cornerstone of chemical research and drug development. It ensures the identity and purity of a synthesized compound, forming the basis for understanding its biological activity and structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the definitive structure elucidation of 5-(Trifluoromethoxy)indolin-2-one. As a Senior Application Scientist, this guide is structured to not only present the "what" and "how" but, more critically, the "why" behind the chosen analytical strategies, reflecting a field-proven approach to molecular characterization.

The Strategic Importance of Spectroscopic Analysis

A multi-technique spectroscopic approach is indispensable for the comprehensive structural analysis of a novel small molecule like 5-(Trifluoromethoxy)indolin-2-one. Each technique provides a unique piece of the structural puzzle, and their combined application creates a self-validating system that ensures the highest level of confidence in the final structural assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei within a molecule. For 5-(Trifluoromethoxy)indolin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectral Features for 5-(Trifluoromethoxy)indolin-2-one:

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| NH | ~8.0 - 10.5 | Singlet (broad) | The amide proton is typically deshielded and may exhibit broader signals due to quadrupole effects of the adjacent nitrogen and potential for hydrogen bonding. |

| H-4 | ~7.0 - 7.2 | Doublet | This aromatic proton is adjacent to the electron-withdrawing trifluoromethoxy group and will be coupled to H-6 (meta-coupling), resulting in a doublet. |

| H-6 | ~6.8 - 7.0 | Doublet of doublets | This proton is coupled to both H-4 (meta-coupling) and H-7 (ortho-coupling), leading to a doublet of doublets. |

| H-7 | ~6.7 - 6.9 | Doublet | This aromatic proton is coupled to H-6 (ortho-coupling), appearing as a doublet. |

| CH₂ (H-3) | ~3.5 | Singlet | The two methylene protons at the 3-position are chemically equivalent and typically appear as a singlet, being adjacent to a carbonyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(Trifluoromethoxy)indolin-2-one in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like the N-H proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Features for 5-(Trifluoromethoxy)indolin-2-one:

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |

| C=O (C-2) | ~175 - 180 | The carbonyl carbon of the lactam is highly deshielded. |

| C-7a | ~140 - 145 | Aromatic quaternary carbon adjacent to the nitrogen. |

| C-5 | ~140 - 145 | Aromatic carbon attached to the electron-withdrawing trifluoromethoxy group. |

| C-3a | ~125 - 130 | Aromatic quaternary carbon. |

| C-4 | ~110 - 120 | Aromatic methine carbon. |

| C-6 | ~115 - 125 | Aromatic methine carbon. |

| C-7 | ~105 - 115 | Aromatic methine carbon. |

| CH₂ (C-3) | ~35 - 40 | Aliphatic carbon adjacent to the carbonyl group. |

| -OCF₃ | ~120 (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Configure the spectrometer for ¹³C detection.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals (except the -OCF₃ carbon).

-

A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

-

Optionally, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the trifluoromethoxy group.

Expected ¹⁹F NMR Spectral Features for 5-(Trifluoromethoxy)indolin-2-one:

| Fluorine(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| -OCF₃ | ~ -56 to -60 | Singlet | The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet. The chemical shift is characteristic of an aromatic trifluoromethoxy group. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, spectra can be obtained rapidly.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of the molecule.

-

COSY: Establishes ¹H-¹H coupling relationships, confirming, for example, the coupling between H-6 and H-7.

-

HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

-

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion. For 5-(Trifluoromethoxy)indolin-2-one (C₉H₆F₃NO₂), the expected exact mass can be calculated and compared to the experimental value.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to measure the m/z values with high accuracy (typically <5 ppm).

Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Pathway

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule.

Expected Fragmentation Pattern for 5-(Trifluoromethoxy)indolin-2-one:

The fragmentation of the indolin-2-one core often involves the loss of CO, and cleavage of the five-membered ring. The trifluoromethoxy group may also undergo fragmentation.

Illustrative Fragmentation Workflow

Sources

Spectroscopic data for 5-(Trifluoromethoxy)indolin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethoxy)indolin-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic data for the structural elucidation and quality control of 5-(Trifluoromethoxy)indolin-2-one. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established analytical protocols, offering a framework for the confident characterization of this important heterocyclic scaffold.

The indolin-2-one core is a privileged structure in medicinal chemistry, and the introduction of fluorinated substituents like the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Derivatives of 5-(trifluoromethoxy)indolin-2-one have been investigated for their potential as modulators of cytokine responses, highlighting the compound's relevance in modern drug discovery.[1][3][4]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectroscopic signature.

Molecular Profile:

| Property | Value | Source |

| Chemical Name | 5-(Trifluoromethoxy)indolin-2-one | N/A |

| CAS Number | 403853-48-5 | [5][6] |

| Molecular Formula | C₉H₆F₃NO₂ | [5][6] |

| Molecular Weight | 217.15 g/mol | [5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For 5-(Trifluoromethoxy)indolin-2-one, both ¹H and ¹³C NMR provide a complete picture of the carbon skeleton and proton environments.

Causality Behind NMR Experimental Choices

The choice of solvent and internal standard is critical for data accuracy. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals.[7] A spectrometer frequency of 400 MHz or higher is recommended to achieve optimal signal resolution for resolving the fine coupling patterns of the aromatic protons.[7]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The trifluoromethoxy group at the C5 position is a moderate electron-withdrawing group, which influences the chemical shifts of the aromatic protons. The methylene protons at C3 and the amide proton at N1 provide key structural signatures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| N1-H | ~10.5 | Singlet, broad | 1H | The amide proton is deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| C4-H | ~7.20 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing OCF₃ group, but its chemical shift is influenced by the adjacent lactam ring. Expected small ortho coupling to C6-H is negligible. |

| C6-H | ~7.10 | Doublet of Doublets (dd) | 1H | Coupled to both C7-H (ortho) and C4-H (meta). The electron-withdrawing effect of the OCF₃ group is felt here. |

| C7-H | ~6.90 | Doublet (d) | 1H | This proton is ortho to the electron-donating amide nitrogen, resulting in a more upfield shift compared to other aromatic protons. Coupled to C6-H. |

| C3-H₂ | ~3.55 | Singlet (s) | 2H | These methylene protons are adjacent to the carbonyl group. They are chemically equivalent and thus appear as a singlet. |

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum is crucial for confirming the carbon framework. The trifluoromethoxy group's carbon will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Rationale |

| C2 (C=O) | ~175 | Singlet | The lactam carbonyl carbon is significantly deshielded and appears far downfield. |

| C7a | ~143 | Singlet | A quaternary carbon in the aromatic ring, deshielded by the adjacent nitrogen atom. |

| C5 | ~142 | Quartet (small q) | The carbon bearing the OCF₃ group. Exhibits a small quartet splitting due to two-bond C-F coupling. |

| C3a | ~129 | Singlet | A quaternary carbon at the junction of the two rings. |

| C4 | ~115 | Singlet | Aromatic CH carbon. |

| C6 | ~112 | Singlet | Aromatic CH carbon. |

| C7 | ~109 | Singlet | Aromatic CH carbon, shielded by the adjacent nitrogen. |

| C3 | ~35 | Singlet | The methylene carbon adjacent to the carbonyl group. |

| -OCF₃ | ~120 | Quartet (q, ¹JCF ≈ 256 Hz) | The carbon of the trifluoromethoxy group shows a characteristic large quartet splitting due to direct coupling with the three fluorine atoms.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data (KBr Pellet)

The spectrum of 5-(Trifluoromethoxy)indolin-2-one is expected to be dominated by absorptions from the amide functional group and the strong C-F bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3150 | Medium, Broad | Characteristic of a secondary amide N-H bond, often broadened due to hydrogen bonding in the solid state. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Typical for C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Weak | Corresponds to the methylene C-H bonds at the C3 position. |

| C=O Stretch (Lactam) | ~1710 | Strong, Sharp | The carbonyl of the five-membered lactam ring appears at a characteristic high frequency. |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium | Multiple bands corresponding to the vibrations of the benzene ring. |

| C-F Stretch | 1250 - 1050 | Strong | Multiple strong and broad absorption bands are characteristic of the C-F bonds in the trifluoromethoxy group. |

| C-O Stretch (Aryl Ether) | ~1280 | Strong | The stretch of the Ar-O bond of the trifluoromethoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Causality Behind MS Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like indolinones. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is perfect for confirming the molecular weight.[1] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[7]

Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated m/z | Expected Observation |

| [M+H]⁺ | 218.0423 | The protonated molecular ion should be the base peak or a very prominent peak in the ESI+ spectrum. |

| [M+Na]⁺ | 240.0243 | An adduct with sodium is commonly observed in ESI-MS. |

Expected Fragmentation Pattern: The indolin-2-one scaffold can undergo characteristic fragmentation, such as the loss of CO, which would be a key indicator in tandem MS (MS/MS) experiments to confirm the presence of the lactam ring.

Experimental Protocols & Workflow

Adherence to standardized protocols ensures data reproducibility and integrity.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of 5-(Trifluoromethoxy)indolin-2-one.

Caption: Integrated workflow for structural validation.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-(Trifluoromethoxy)indolin-2-one and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] Tune and shim the instrument for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[7]

Protocol 3: HRMS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500).[7]

-

Data Analysis: Determine the m/z of the [M+H]⁺ ion and compare the experimentally measured accurate mass to the theoretically calculated mass to confirm the elemental formula.

Conclusion

The structural characterization of 5-(Trifluoromethoxy)indolin-2-one is reliably achieved through a synergistic application of NMR, FT-IR, and mass spectrometry. The key spectroscopic signatures—including the specific pattern of aromatic protons in ¹H NMR, the characteristic carbonyl and trifluoromethoxy signals in ¹³C NMR, the prominent lactam and C-F vibrational bands in FT-IR, and the accurate mass of the protonated molecular ion in HRMS—provide a self-validating system for confirming the identity and purity of this valuable chemical entity. This guide provides the predictive data and robust protocols necessary for researchers to confidently undertake its analysis.

References

- ShiJiaZhuang Smo Chemical Technology Co.,LTD. 5-(Trifluoromethoxy)indolin-2-one.

-

Soylu-Eter, E., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 356(11), e2300217. Available at: [Link]

- BLD Pharm. 5-(Trifluoromethoxy)indolin-2-one.

-

Zhao, Y., et al. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

-

Soylu-Eter, E., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed. Available at: [Link]

-

Toste, F. D., et al. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

-

Al-Atrash, J., et al. (2017). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]

-

ResearchGate. (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Available at: [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. smochem.com [smochem.com]

- 6. 403853-48-5|5-(Trifluoromethoxy)indolin-2-one|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

The Multifaceted Mechanisms of 5-(Trifluoromethoxy)indolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

The 5-(trifluoromethoxy)indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile core, with a particular focus on its roles in the inhibition of the Interleukin-1 Receptor (IL-1R) and various protein kinases. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, elucidates structure-activity relationships (SAR), and provides validated experimental frameworks to empower further research and development in this exciting area.

Introduction: The Promise of a Privileged Scaffold

The indolin-2-one core is a foundational element in numerous approved drugs and clinical candidates, valued for its synthetic tractability and its ability to engage with a variety of biological targets.[1] The incorporation of a trifluoromethoxy group at the 5-position of this scaffold has been shown to significantly enhance the potency and drug-like properties of its derivatives, particularly in the context of anti-inflammatory and anti-cancer applications.[2] This guide will dissect the molecular intricacies of how these modifications translate into potent and selective biological activity.

Inhibition of the Interleukin-1 Receptor (IL-1R): A Potent Anti-Inflammatory Strategy

The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[3] Consequently, the IL-1 receptor (IL-1R) has become a prime target for therapeutic intervention. Derivatives of 5-(trifluoromethoxy)indolin-2-one, particularly those with a 3-(4-phenylthiosemicarbazone) substitution, have demonstrated remarkable efficacy as IL-1R inhibitors.[3][4]

Molecular Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these compounds stems from their ability to directly bind to the IL-1R, thereby blocking the downstream signaling cascade initiated by IL-1.[4] Molecular modeling and in vitro studies have revealed crucial structural features that govern this inhibitory activity:

-

The 5-Trifluoromethoxy Group: The presence of the trifluoromethoxy or a fluorine group at the 5-position of the indolin-2-one ring is consistently associated with the highest inhibitory effects.[2] This is likely due to favorable electronic and steric interactions within the receptor's binding pocket.

-

The 3-(4-phenylthiosemicarbazone) Moiety: This substitution at the 3-position is critical for significant IL-1R inhibitory activity.[2] Modifications to the phenyl ring of this moiety can further modulate potency.

-

Substitutions on the Indole Nitrogen: The addition of methyl, ethyl, or benzyl groups at the N1 position of the indole ring has been shown to increase inhibitory effect, whereas unsubstituted derivatives or N-Mannich bases exhibit decreased activity.[2]

In silico docking studies have been instrumental in visualizing the binding interactions between these inhibitors and the active site of IL-1R, providing a rational basis for the observed SAR and guiding the design of more potent derivatives.[3]

Quantitative Analysis of IL-1R Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro cellular assays. Below is a summary of the IC50 values for key 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivatives against IL-1R.

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 52 | Lead Compound | 0.09 | [4] |

| 65 | Lead Compound | 0.07 | [4] |

| 78 | Optimized Derivative | 0.01 | [4] |

| 81 | Optimized Derivative | 0.02 | [4] |

Table 1: Inhibitory concentrations of select 5-(trifluoromethoxy)indolin-2-one derivatives against the Interleukin-1 Receptor.

Experimental Workflow for Assessing IL-1R Inhibition

The following diagram outlines a typical experimental workflow for the identification and characterization of novel IL-1R inhibitors based on the 5-(trifluoromethoxy)indolin-2-one scaffold.

Protocol: In Vitro IL-1R Inhibition Assay

This protocol provides a standardized method for evaluating the inhibitory activity of 5-(trifluoromethoxy)indolin-2-one derivatives on IL-1R signaling in a cellular context.

Objective: To determine the IC50 value of test compounds by measuring the inhibition of IL-1β-induced downstream signaling.

Materials:

-

HEK293 cells stably expressing human IL-1R1

-

Recombinant human IL-1β

-

Test compounds dissolved in DMSO

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Luciferase reporter plasmid with an NF-κB response element

-

Transfection reagent

-

Luciferase assay system

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293-IL1R1 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol. Allow 24 hours for reporter gene expression.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted compounds to the respective wells and incubate for 1 hour.

-

IL-1β Stimulation: Add recombinant human IL-1β to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase).

-

Calculate the percentage of inhibition for each compound concentration relative to the IL-1β-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation:

-

Include a known IL-1R antagonist (e.g., Anakinra) as a positive control to validate assay performance.

-

Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to general cellular toxicity.

Kinase Inhibition: A Cornerstone of Anti-Cancer Therapy

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs, such as Sunitinib, featuring this core structure.[5][6] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[7]

Targeting FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] This has made FLT3 a critical target for therapeutic intervention. Several 3-substituted indolinone derivatives have been identified as potent inhibitors of FLT3.[8]

The following diagram illustrates the general mechanism of action of indolin-2-one-based FLT3 inhibitors.

Quantitative Analysis of Kinase Inhibition

The potency of kinase inhibitors is determined by their IC50 values in biochemical or cellular assays. While specific IC50 values for 5-(trifluoromethoxy)indolin-2-one derivatives against a wide range of kinases are not extensively documented in the public domain, related 3-substituted indolinones have shown potent activity.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| SU5416 | FLT3-ITD Autophosphorylation | 100 | [8] |

| SU5614 | FLT3-ITD Autophosphorylation | 10 | [8] |

Table 2: Inhibitory concentrations of representative 3-substituted indolinone derivatives against FLT3.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the biochemical IC50 of a test compound against a purified kinase.

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., FLT3)

-

Specific peptide substrate for the kinase

-

ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)

-

Test compounds dissolved in DMSO

-

Kinase reaction buffer

-

Phosphocellulose paper or other capture method for phosphorylated substrate

-

Scintillation counter or luminescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

-

Kinase Addition: Add the purified kinase to each well.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP.

-

Quantification:

-

For radiolabeled ATP, measure the amount of incorporated radioactivity using a scintillation counter.

-

For non-radioactive methods (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Self-Validation:

-

Include a known inhibitor of the target kinase as a positive control.

-

Run a no-enzyme control to determine the background signal.

-

Perform ATP competition assays to confirm the mechanism of inhibition.

Conclusion and Future Directions

The 5-(trifluoromethoxy)indolin-2-one scaffold represents a highly versatile platform for the development of potent and selective inhibitors of key biological targets. The well-documented anti-inflammatory activity through IL-1R inhibition and the established potential for kinase inhibition highlight the broad therapeutic applicability of this chemical class. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of next-generation therapeutics.

Future research should focus on expanding the library of 5-(trifluoromethoxy)indolin-2-one derivatives and screening them against a wider range of biological targets. Detailed mechanistic studies, including X-ray crystallography of inhibitor-target complexes, will be invaluable for understanding the precise molecular interactions and for guiding further optimization efforts. The continued exploration of this promising scaffold holds the potential to deliver novel and effective treatments for a wide range of diseases, from inflammatory disorders to cancer.

References

-

Soylu-Eter, Ö., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link][3][4]

-

Soylu-Eter, Ö., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed. [Link][3]

-

Soylu-Eter, Ö., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. [Link][2]

-

Alsaeidi, A., et al. (2024). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences. [Link]

-

Dokla, E. M. E., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

-

Sharma, A., & Kumar, R. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-69. [Link][5]

-

Fathi, A. T., & Le, L. Q. (2010). FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML. Current pharmaceutical design, 16(16), 1804–1812. [Link][8]

-

Wang, Y., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current medicinal chemistry, 28(33), 6841–6864. [Link][7]

-

Fathi, A. T., et al. (2014). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia & lymphoma, 55(5), 999–1011. [Link]

-

El-Sawy, E. R., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6428. [Link]

-

Sanna, M., et al. (2023). Structure–Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. ChemMedChem, 18(12), e202300109. [Link]

-

Daver, N. (2023). FLT3 inhibitors: revolutionizing the management of AML. VJHemOnc – Video Journal of Hematology & HemOnc. [Link]

-

Li, L., et al. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European journal of medicinal chemistry, 207, 112703. [Link]

-

Zhang, M., et al. (2018). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & medicinal chemistry letters, 28(17), 2896–2901. [Link][1]

-

Sharma, A., & Kumar, R. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

-

Moore, J. D., et al. (2012). Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: A model for emerging clinical resistance patterns. Leukemia, 26(7), 1462–1470. [Link]

-

Abdel-Aziem, A., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 13(3), 221-234. [Link][6]

-

Lee, Y., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Cancers, 14(15), 3768. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 6. growingscience.com [growingscience.com]

- 7. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group in Indolinone Scaffolds: A Technical Guide to Biological Activity and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group is particularly noteworthy for its unique electronic properties and its ability to modulate key drug-like characteristics such as metabolic stability, lipophilicity, and target binding affinity. When appended to privileged heterocyclic scaffolds like the indolinone core, the trifluoromethoxy group unlocks a diverse range of potent biological activities. This guide provides an in-depth exploration of trifluoromethoxy-substituted indolinones, focusing on their synthesis, prominent biological activities as anticancer and anti-inflammatory agents, and the detailed experimental protocols used for their evaluation. We delve into the mechanistic underpinnings of their action, primarily as inhibitors of critical signaling kinases and modulators of inflammatory pathways, to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Synergy of the -OCF₃ Group and the Indolinone Core

The indolin-2-one (oxindole) scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for presenting pharmacophoric elements in a well-defined spatial orientation, facilitating high-affinity interactions with various biological targets. The true power of the indolinone scaffold in drug discovery, however, is realized through targeted chemical modification.

The introduction of fluorine and fluorinated motifs is a leading strategy in this endeavor.[2] The trifluoromethoxy (-OCF₃) group, in particular, serves as a superior bioisostere for other functionalities, such as the methoxy or chloro groups, offering distinct advantages. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Specifically, the -OCF₃ group can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve membrane permeability, and increase the binding affinity of a ligand to its target protein.[3] The fusion of these two components—the versatile indolinone scaffold and the pharmacologically advantageous trifluoromethoxy group—has yielded a class of compounds with significant therapeutic potential across multiple disease areas.

Synthesis of Trifluoromethoxy Substituted Indolinones

The synthesis of trifluoromethoxy-substituted indolinones typically begins with the corresponding substituted aniline. A key precursor for many derivatives is 5-(trifluoromethoxy)isatin, which can be synthesized from 4-(trifluoromethoxy)aniline. The Sandmeyer isatin synthesis is a classical and effective method for this transformation.

Representative Synthesis Protocol: Preparation of 5-(Trifluoromethoxy)isatin

This protocol outlines a common synthetic route based on the Sandmeyer methodology, which converts a substituted aniline into the corresponding isatin.

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

In a suitable reaction vessel, dissolve chloral hydrate in an aqueous solution of a strong electrolyte, such as sodium sulfate.

-

Separately, prepare a solution of 4-(trifluoromethoxy)aniline in dilute hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution at room temperature.

-

Add a solution of hydroxylamine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux for a period of 10 to 120 minutes, during which the isonitrosoacetanilide intermediate precipitates.

-

Cool the mixture to room temperature and decant the supernatant. The solid residue is used directly in the next step.

Step 2: Cyclization to 5-(Trifluoromethoxy)isatin

-

To the crude isonitrosoacetanilide residue from Step 1, carefully add an excess of concentrated sulfuric acid. The acid acts as both a solvent and a cyclizing agent.

-

Gently heat the mixture to between 60-80°C for 20 to 300 minutes to facilitate the intramolecular cyclization.

-

After the reaction is complete, cool the mixture and pour it carefully over crushed ice. This will cause the crude 5-(trifluoromethoxy)isatin to precipitate out of the solution.

-

Collect the precipitate by filtration and wash thoroughly with cold water to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-(trifluoromethoxy)isatin.[4]

This isatin precursor is a versatile building block. The reactive C3-carbonyl group can undergo condensation reactions with a variety of nucleophiles (e.g., hydrazines, hydroxylamines, compounds with active methylene groups) to generate a diverse library of 3-substituted indolinone derivatives.[5]

Biological Activities and Mechanisms of Action

Trifluoromethoxy-substituted indolinones have demonstrated a remarkable breadth of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity: Targeting Kinase Signaling

A primary mechanism through which indolinones exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.[1]

Mechanism of Action: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor survival and metastasis.[2] Indolinone-based molecules, such as the FDA-approved drug Sunitinib, function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of VEGFR-2. This binding event prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The trifluoromethoxy group can enhance this inhibitory activity by improving the compound's binding affinity within the hydrophobic ATP pocket.

The inhibition of VEGFR-2 blocks multiple downstream pathways critical for endothelial cell function, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

RAS/RAF/MEK/ERK Pathway: This cascade primarily mediates cell proliferation.

-

PLCγ Pathway: This pathway is involved in regulating vascular permeability.

By disrupting these signaling events, trifluoromethoxy-substituted indolinones can effectively inhibit tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.

Quantitative Data: VEGFR-2 Inhibitory Activity

The table below summarizes the VEGFR-2 inhibitory activity of representative indolinone derivatives. The inclusion of various substitutions allows for a comparative analysis of their structure-activity relationships (SAR).

| Compound ID | R¹ Substitution (at C5) | R² Substitution (at C3) | VEGFR-2 IC₅₀ (µM) | Reference |

| Sunitinib | -F | Pyrrole Derivative | 0.009 (Ki, nM) | [6] |

| SU14813 | H | Oxindole Derivative | 0.04 | [6] |

| Compound IV | H | Ureid Hybrid | 0.31 | [6] |

| Compound V | H | Ureid Hybrid | 0.18 | [6] |

| Hypothetical | -OCF₃ | Pyrrole Derivative | Potent | SAR-based |

Anti-inflammatory Activity: Modulation of Interleukin-1 Receptor Signaling

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that initiates a signaling cascade upon binding to its receptor, IL-1R.

Mechanism of Action: IL-1R Inhibition Certain 5-(trifluoromethoxy)-indolinone derivatives have been identified as potent inhibitors of the IL-1 receptor (IL-1R). These compounds are thought to bind to the receptor, preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This action blocks the formation of the active signaling complex, thereby inhibiting the downstream activation of the NF-κB and MAPK pathways, which are responsible for the transcription of numerous inflammatory genes.

Quantitative Data: IL-1R Inhibitory Activity

A study on 5-fluoro and 5-trifluoromethoxy-1H-indole-2,3-dione derivatives revealed potent IL-1R inhibitory activity.

| Compound ID | R¹ Substitution (at C5) | R² Substitution (at N1) | R³ Substitution (at C3) | IL-1R IC₅₀ (µM) | Reference |

| 52 | -F | -CH₂CH₃ | 4-phenylthiosemicarbazone | 0.09 | [1] |

| 65 | -OCF₃ | -CH₂CH₃ | 4-phenylthiosemicarbazone | 0.07 | [1] |

| 78 | -F | -CH₂CH₃ | 4-(4-chlorophenyl)thiosemicarbazone | 0.01 | [1] |

| 81 | -F | -CH₂CH₃ | 4-(3,4-dichlorophenyl)thiosemicarbazone | 0.02 | [1] |

Key Experimental Protocols for Compound Evaluation

Evaluating the biological activity of newly synthesized compounds requires robust and validated in vitro assays. The following protocols are fundamental for characterizing trifluoromethoxy-substituted indolinones.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. It is a critical first step in evaluating potential anticancer agents.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assessment (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. It is highly sensitive and suitable for high-throughput screening of kinase inhibitors.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, and the luminescent signal is proportional to the ADP produced and thus the kinase activity.

Step-by-Step Protocol:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a small volume (e.g., 5 µL). This includes the kinase (e.g., VEGFR-2), the substrate (a suitable peptide), ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any unreacted ATP.

-

Incubation 1: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add a 2x volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix.

-

Incubation 2: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Cholinesterase Inhibition Assessment (Ellman's Method)

This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), DTNB, ATCh, and the cholinesterase enzyme.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer.

-

Test compound at various concentrations.

-

DTNB solution.

-

Enzyme solution (AChE or BChE).

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of the reaction (V) is determined from the slope of the absorbance vs. time plot.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

Trifluoromethoxy-substituted indolinones represent a highly promising class of molecules for drug discovery. The unique physicochemical properties imparted by the -OCF₃ group, combined with the proven biological relevance of the indolinone scaffold, create a powerful synergy that has yielded potent inhibitors of key therapeutic targets. The demonstrated efficacy of these compounds as inhibitors of VEGFR-2 and IL-1R highlights their potential in the development of novel treatments for cancer and inflammatory diseases.

The future of this chemical class lies in further structural optimization to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the design of next-generation compounds with improved therapeutic indices. As our understanding of the complex signaling networks that drive disease progresses, so too will the opportunities to deploy these versatile molecules against a wider range of biological targets, solidifying the role of the trifluoromethoxy-substituted indolinone as a truly privileged scaffold in medicinal chemistry.

References

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Schutte, M., Pretorius, C., Visser, H. G., & Roodt, A. (2012). 5-(Trifluoromethoxy)isatin. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3472. Available from: [Link]

-

Isatin (1H-indole-2,3-dione), a significant heterocyclic compound, serves as a valuable precursor for drug synthesis. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

- Synthetic method of 5-trifluoromethyl isatin. (2013). Google Patents.

-

Soylu-Kucharz, R., Göktaş, F., Cihan-Üstündağ, G., Elma, P. E., Altan, A. B., Çetin-Atalay, R., ... & Yalçın, İ. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(11), 2300217. Available from: [Link]

-

The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18799-18815. Available from: [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Trifluoromethoxyindolinone Core: A Modern Scaffold in Drug Discovery

An In-Depth Technical Guide

A Guide to Understanding and Leveraging its Structure-Activity Relationship

Abstract

The indolinone (or oxindole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its versatility has led to the development of numerous therapeutic agents, particularly in oncology and neurology.[1] The strategic functionalization of this core is paramount to achieving desired potency and selectivity. This guide focuses on the incorporation of the trifluoromethoxy (-OCF3) group, a modern bioisostere that offers profound advantages in drug design. We will dissect the structure-activity relationships (SAR) of trifluoromethoxyindolinones, providing researchers and drug development professionals with a comprehensive understanding of how to leverage this powerful combination for creating next-generation therapeutics.

The Strategic Advantage of the Trifluoromethoxy Group

In drug design, the substitution of hydrogen atoms or methyl groups with fluorine-containing moieties is a well-established strategy to enhance pharmacological profiles.[2] While the trifluoromethyl (-CF3) group is more prevalent, the trifluoromethoxy (-OCF3) group presents a unique and compelling set of physicochemical properties.[3]

-

Enhanced Metabolic Stability: The trifluoromethoxy group is significantly more resistant to enzymatic breakdown, particularly oxidative demethylation by CYP450 enzymes, compared to a standard methoxy (-OCH3) group.[2] This is due to the strong electron-withdrawing effect of the fluorine atoms, which decreases electron density on the oxygen atom, making it less susceptible to oxidation.[2]

-

Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] This property can enhance membrane permeability and improve oral bioavailability, although it must be carefully balanced to maintain adequate solubility.[2][3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3 substituent can significantly alter the pKa of nearby functional groups and influence the electronic landscape of an aromatic ring, which can be critical for target binding interactions.[2]

These properties make the trifluoromethoxy group an invaluable tool for optimizing lead compounds by improving their metabolic stability, pharmacokinetic profiles, and overall drug-likeness.[3]

The Trifluoromethoxyindolinone Scaffold: Key Positions for Derivatization

The therapeutic activity of indolinone-based compounds is dictated by the nature and position of their substituents. For trifluoromethoxyindolinones, typically substituted at the C5-position, three other key positions are critical for SAR exploration: the N1-position, the C3-position, and the aromatic A-ring (C4, C6, C7).

Caption: Key positions for substitution on the 5-trifluoromethoxyindolinone scaffold.

-

N1-Position: Alkylation or arylation at this position can influence solubility and provide additional interaction points with the biological target. As will be discussed, substitutions here can dramatically impact potency.[4]

-

C3-Position: This position is the most common site for introducing diversity. Typically, a double bond is formed between C3 and a substituent, often an aromatic or heteroaromatic ring. The geometry and electronic nature of this substituent are critical for defining target selectivity and inhibitory activity.[5]

-

C5-Position: The placement of the trifluoromethoxy group here serves as a crucial anchor, imparting the favorable pharmacokinetic properties discussed previously and influencing interactions within hydrophobic pockets of target proteins.[4]

SAR Analysis Across Different Biological Targets

Trifluoromethoxyindolinones have demonstrated efficacy against several important classes of biological targets. The following sections explore the specific SAR for each.

Anti-inflammatory Activity: Interleukin-1 Receptor (IL-1R) Inhibition

The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in many inflammatory diseases, making its receptor (IL-1R) an attractive therapeutic target.[6][7] Studies have identified 5-trifluoromethoxy-2-indolinone derivatives as potent IL-1R inhibitors.[6][7]

Key SAR Insights:

-

C3-Position is Dominant: A 3-(4-phenylthiosemicarbazone) moiety is essential for high inhibitory activity against IL-1R. The integrity of this entire group is critical; replacing the phenyl ring with smaller alkyl groups (methyl, ethyl) or other cyclic systems (cyclohexyl) leads to a significant loss of potency.[4] This indicates a specific and sizable binding pocket that accommodates the phenylthiosemicarbazone group.

-

N1-Position Modulates Potency: The inhibitory effect is enhanced by the presence of small alkyl (methyl, ethyl) or benzyl groups at the N1-position.[4] Conversely, an unsubstituted N1-position (N-H) or the addition of bulky N-Mannich bases diminishes activity.[4] This suggests the N1-substituent may engage in favorable hydrophobic interactions or correctly orient the molecule within the active site.

-

C5-Position Confers Potency: The presence of the trifluoromethoxy group at the C5-position consistently yields compounds with the highest inhibitory effects, underscoring its importance for this target class.[4]

Data Summary: IL-1R Inhibitory Activity

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | IC50 (µM) |

| Lead 65 | -CH₃ | 4-phenylthiosemicarbazone | -OCF₃ | 0.07[6][7] |

| Optimized 78 | -CH₂CH₃ | 4-(4-fluorophenyl)thiosemicarbazone | -OCF₃ | 0.01[6][7] |

| Optimized 81 | -CH₂CH₃ | 4-(4-chlorophenyl)thiosemicarbazone | -OCF₃ | 0.02[6][7] |

The data clearly shows that small modifications to the N1-substituent and the phenyl ring of the C3-moiety, while maintaining the core trifluoromethoxyindolinone scaffold, can lead to significant gains in potency.

Neurodegenerative Disease Applications: Cholinesterase Inhibition

In the context of Alzheimer's disease, the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a validated therapeutic strategy.[8] A series of 1-substituted-5-trifluoromethoxy-2-indolinones has been synthesized and evaluated for this purpose.[8]

Key SAR Insights:

-

N1-Substitution is Crucial: The nature of the substituent at the N1-position is the primary determinant of activity. A direct comparison revealed that a benzyl group at N1 confers significantly higher inhibitory effects against both AChE and BuChE than a 1-(thiomorpholin-4-ylmethyl) group.[8]

-

N1-Benzyl Ring Decoration: Further decoration of the N1-benzyl ring with various substituents allows for fine-tuning of the inhibitory profile. The most potent dual inhibitors were identified from these libraries.

Causality: The superior performance of the N1-benzyl group suggests that it forms key hydrophobic and/or π-π stacking interactions within the active sites of the cholinesterase enzymes. The C5-trifluoromethoxy group likely enhances the overall lipophilicity of the compounds, a favorable property for penetrating the blood-brain barrier to reach the central nervous system.

Data Summary: Potent Cholinesterase Inhibitors

| Compound | N1-Substituent | Target | Kᵢ (µM) |

| 6g | 4-Fluorobenzyl | AChE | 0.35[8] |

| BuChE | 0.53[8] | ||

| 7m | 4-Trifluoromethylbenzyl | AChE | 0.69[8] |

| BuChE | 0.95[8] | ||

| Donepezil | (Reference Drug) | AChE | ~0.006 |

| Galantamine | (Reference Drug) | AChE | ~0.4 |

Compound 6g emerged as the most potent inhibitor in the series, with inhibitory effects stronger than the reference drug galantamine.[8]

Methodologies and Experimental Design

The trustworthiness of SAR data is underpinned by robust and reproducible experimental protocols. This section provides generalized workflows for the synthesis and biological evaluation of trifluoromethoxyindolinones.

Generalized Synthetic Workflow

The synthesis of C3-substituted trifluoromethoxyindolinones often proceeds via a condensation reaction between the indolinone core and an appropriate aldehyde or ketone.

Caption: Generalized workflow for the synthesis of C3-substituted trifluoromethoxyindolinones.

Step-by-Step Generalized Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-trifluoromethoxy-2-indolinone (1 equivalent) and the desired substituted aldehyde (1.1 equivalents) in an appropriate solvent such as absolute ethanol.

-

Catalyst Introduction: Add a catalytic amount of a base, like piperidine (e.g., 0.1 equivalents), to the mixture. The base facilitates the Knoevenagel condensation reaction.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-12 hours.

-

Progress Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate to monitor the consumption of starting materials and the formation of the product.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. Further purify the product by recrystallization from a suitable solvent to yield the final compound with high purity.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: Cholinesterase Inhibition (Ellman's Method)

This protocol describes a standard in vitro method for measuring AChE and BuChE inhibition, as cited in the evaluation of trifluoromethoxyindolinones.[8]

Caption: Experimental workflow for the Ellman's method to determine cholinesterase inhibition.

Step-by-Step Generalized Protocol:

-

Reagent Preparation: All reactions are performed in a 96-well microplate in a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the enzyme (AChE or BuChE), the test inhibitor compound (in DMSO, then diluted), Ellman's reagent (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

-

Pre-incubation: To each well, add the buffer, the enzyme solution, and the test inhibitor at various concentrations. The final DMSO concentration should be kept below 1% to avoid enzyme denaturation. Allow the plate to pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding DTNB solution followed by the substrate solution to all wells.

-

Absorbance Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm. The product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow-colored anion whose concentration can be quantified over time.

-

Data Calculation: Determine the rate of reaction for each well. The percentage of inhibition for each inhibitor concentration is calculated relative to a control well containing no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by non-linear regression analysis.

Conclusion and Future Perspectives

The trifluoromethoxyindolinone scaffold represents a highly promising platform for modern drug discovery. The strategic incorporation of the trifluoromethoxy group imparts significant advantages in terms of metabolic stability and lipophilicity, while derivatization at the N1 and C3 positions allows for the precise tuning of biological activity and target selectivity.

The structure-activity relationships detailed in this guide for IL-1R and cholinesterase inhibitors highlight a clear rationale for molecular design:

-

The C5-trifluoromethoxy group acts as a potent pharmacokinetic and binding anchor.

-

The N1-position serves to modulate potency through hydrophobic interactions.

-

The C3-position is the primary driver of target selectivity, requiring large, specific moieties for optimal binding.

Future research should focus on expanding the diversity of substituents at these key positions to explore new biological targets. Investigating the scaffold's potential as kinase inhibitors, for which 3-substituted indolinones are well-known, is a particularly promising avenue.[5][9] Furthermore, transitioning the most potent in vitro hits into in vivo models will be the critical next step in validating the therapeutic potential of this versatile and powerful chemical core.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.